3-Sulfo-glycodeoxycholic acid-d4disodium

Descripción

Propiedades

IUPAC Name |

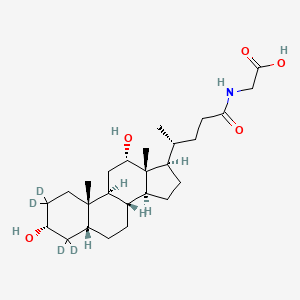

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULKSPCQVQLCU-JHVXYEQYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Sulfo-glycodeoxycholic acid-d4 disodium salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, a deuterated and sulfated derivative of a secondary bile acid. This document consolidates key chemical and physical data, outlines its primary applications in research, provides a representative experimental protocol for its use in quantitative analysis, and illustrates the critical signaling pathways in which its parent compounds are involved.

Core Compound Data

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a stable isotope-labeled internal standard used for the accurate quantification of its non-labeled counterpart in biological matrices by mass spectrometry. The introduction of four deuterium (B1214612) atoms (d4) provides a distinct mass shift, enabling its differentiation from the endogenous analyte. The sulfation at the 3-position increases its water solubility, reflecting a key metabolic detoxification pathway for bile acids.

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | [1] |

| Molecular Weight | 577.68 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥98% (CP), ≥98 atom % D | [4] |

| Storage Temperature | -20°C | [1][2][4] |

| Solubility | Slightly soluble in Ethanol and Methanol | [3] |

| Primary Applications | Clinical Mass Spectrometry, Metabolism, Metabolomics | [1][2] |

Role in Research and Drug Development

3-Sulfo-glycodeoxycholic acid-d4 disodium salt serves as an invaluable tool in various research domains, primarily due to its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods.[5] Its structure incorporates key features of bile acid metabolism: glycine (B1666218) conjugation, formation of a secondary bile acid (deoxycholic acid), and sulfation.

The parent compound, glycodeoxycholic acid (GDCA), is a secondary bile acid formed by the conjugation of deoxycholic acid with glycine.[6] It is involved in critical physiological and pathophysiological processes. Research has shown that GDCA can inhibit primary bile acid synthesis and is implicated in modulating gut microbiota and related metabolic pathways.[7][8]

Sulfation is a major detoxification pathway for bile acids, catalyzed by sulfotransferases such as SULT2A1.[9] This modification increases the hydrophilicity of bile acids, thereby facilitating their elimination and reducing their potential toxicity.[10] Studying sulfated bile acids is crucial for understanding cholestatic liver diseases and other conditions characterized by impaired bile acid homeostasis. The use of deuterated and sulfated standards like 3-Sulfo-glycodeoxycholic acid-d4 disodium salt allows for precise tracking and quantification of these important metabolites.

Experimental Protocols

The following is a representative experimental protocol for the quantification of sulfated bile acids in human plasma using 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for bile acid analysis.

Objective: To quantify the concentration of 3-Sulfo-glycodeoxycholic acid in human plasma.

Materials:

-

Human plasma (collected in EDTA tubes)

-

3-Sulfo-glycodeoxycholic acid-d4 disodium salt (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 reversed-phase column

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard solution (3-Sulfo-glycodeoxycholic acid-d4 disodium salt) at a known concentration.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex and centrifuge again to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from other bile acids (e.g., start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (3-Sulfo-glycodeoxycholic acid) and the internal standard (3-Sulfo-glycodeoxycholic acid-d4). The exact m/z values will need to be optimized on the specific instrument.

-

Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.

-

-

Signaling Pathways and Logical Relationships

The metabolism and signaling of bile acids are complex, involving a network of enzymes and nuclear receptors. Below are diagrams illustrating key pathways relevant to 3-Sulfo-glycodeoxycholic acid.

References

- 1. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acids as Hormones: The FXR-FGF15/19 Pathway | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium salt

This technical guide provides a comprehensive overview of the physical properties, applications, and relevant biological context of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a deuterated and sulfated form of glycodeoxycholic acid. The introduction of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices. The sulfation at the 3-position increases its water solubility, which is a key detoxification pathway for bile acids in vivo.

Table 1: Physical and Chemical Properties of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt

| Property | Value |

| Molecular Formula | C26H37D4NNa2O8S |

| Molecular Weight | Approximately 577.68 g/mol [1][2] |

| Appearance | Off-white solid[3] |

| Storage Conditions | -20°C, protected from light[2][4][5] |

| Purity | Typically ≥98% for both chemical and isotopic purity |

| Solubility | Information on the exact solubility of the d4 disodium salt is limited. However, related non-deuterated sulfated bile acids are known to have increased water solubility compared to their non-sulfated forms. For related compounds, slight solubility in methanol (B129727) has been noted[6]. |

Application in Quantitative Analysis

The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous 3-Sulfo-glycodeoxycholic acid in various biological samples, including plasma, serum, and fecal matter.

General Experimental Protocol for Bile Acid Quantification using LC-MS/MS

The following is a generalized protocol for the quantification of bile acids using a deuterated internal standard like 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.

2.1.1. Sample Preparation (Protein Precipitation & Extraction)

-

Thaw biological samples (e.g., serum, plasma) on ice.

-

To 50 µL of the sample, add 200 µL of ice-cold methanol containing the deuterated internal standard (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium salt at a known concentration).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

Centrifuge again to pellet any remaining particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. Liquid Chromatography Separation

-

Column: A C18 reversed-phase column is commonly used for bile acid separation.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

2.1.3. Tandem Mass Spectrometry Detection

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 2: Example of MRM Transitions for Bile Acid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Endogenous 3-Sulfo-glycodeoxycholic acid | Value to be determined empirically | Value to be determined empirically |

| 3-Sulfo-glycodeoxycholic acid-d4 disodium salt (Internal Standard) | Value to be determined empirically | Value to be determined empirically |

Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument being used.

Experimental Workflow Diagram

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. avantiresearch.com [avantiresearch.com]

Synthesis Pathway of 3-Sulfo-glycodeoxycholic acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis pathway for 3-Sulfo-glycodeoxycholic acid-d4, an isotopically labeled, sulfated, and glycine-conjugated secondary bile acid. This compound is of significant interest as an internal standard for mass spectrometry-based bioanalysis in metabolic research and drug development, particularly in studies involving bile acid metabolism and transport. The synthesis involves a strategic sequence of protection, deuteration, amide coupling, deprotection, and selective sulfation.

I. Overall Synthetic Strategy

The synthesis of 3-Sulfo-glycodeoxycholic acid-d4 from deoxycholic acid is a multi-step process that requires careful control of regioselectivity. The proposed pathway involves the following key transformations:

-

Protection of the 12α-hydroxyl group of deoxycholic acid to prevent its reaction in subsequent steps.

-

Deuterium (B1214612) labeling of the steroid nucleus to introduce four deuterium atoms.

-

Amide coupling of the protected and deuterated deoxycholic acid with glycine (B1666218).

-

Deprotection of the 12α-hydroxyl group.

-

Selective sulfation of the 3α-hydroxyl group.

-

Purification of the final product.

This strategy is designed to ensure the selective modification of the desired functional groups and to allow for the purification of intermediates at each stage.

II. Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of 3-Sulfo-glycodeoxycholic acid-d4.

Step 1: Selective Protection of the 12α-Hydroxyl Group of Deoxycholic Acid

To achieve selective sulfation of the 3α-hydroxyl group in a later step, the 12α-hydroxyl group must first be protected. An acetyl group is a suitable protecting group for this purpose.

Table 1: Reagents and Conditions for Step 1

| Parameter | Value |

| Starting Material | Deoxycholic Acid |

| Reagent | Acetic Anhydride (B1165640) |

| Solvent | Pyridine (B92270) |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Acidification and Extraction |

Protocol:

-

Deoxycholic acid (1 equivalent) is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acetic anhydride (1.1 equivalents) is added dropwise to the solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the mixture is cooled to 0 °C and acidified with 1 M HCl.

-

The product is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid.

Step 2: Deuteration of the Steroid Nucleus

The introduction of deuterium atoms can be achieved through hydrogen-deuterium exchange reactions on the steroid backbone. This protocol aims to introduce four deuterium atoms.

Table 2: Reagents and Conditions for Step 2

| Parameter | Value |

| Starting Material | 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid |

| Reagent | Deuterium Oxide (D₂O) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Temperature | 100-120 °C |

| Reaction Time | 24-48 hours |

| Work-up | Filtration and Solvent Removal |

Protocol:

-

The protected deoxycholic acid from Step 1 (1 equivalent) and 10% Pd/C (catalytic amount) are suspended in D₂O in a sealed pressure vessel.

-

The mixture is heated to 100-120 °C and stirred vigorously for 24-48 hours.

-

The reaction progress and deuterium incorporation can be monitored by mass spectrometry.

-

After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.

-

The D₂O is removed by lyophilization or azeotropic distillation with toluene (B28343) to yield the deuterated product, 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid-d4.

Step 3: Amide Coupling with Glycine Ethyl Ester

The carboxyl group of the deuterated bile acid is activated and then coupled with the amino group of glycine ethyl ester to form the amide bond.

Table 3: Reagents and Conditions for Step 3

| Parameter | Value |

| Starting Material | 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid-d4 |

| Coupling Reagent | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) |

| Amino Acid | Glycine ethyl ester hydrochloride |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous wash and extraction |

Protocol:

-

The deuterated bile acid from Step 2 (1 equivalent), glycine ethyl ester hydrochloride (1.2 equivalents), and EEDQ (1.2 equivalents) are dissolved in anhydrous DCM or THF.

-

Triethylamine (2.5 equivalents) is added to the mixture, and it is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 4: Hydrolysis of the Ethyl Ester and Acetyl Protecting Group

The ethyl ester of the glycine moiety and the acetyl protecting group on the 3α-hydroxyl are removed simultaneously by alkaline hydrolysis.

Table 4: Reagents and Conditions for Step 4

| Parameter | Value |

| Starting Material | Ethyl N-(3α-acetoxy-12α-hydroxy-5β-cholan-24-oyl-d4)glycinate |

| Reagent | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH) |

| Solvent | Methanol (B129727)/Water mixture |

| Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Work-up | Acidification and precipitation |

Protocol:

-

The product from Step 3 is dissolved in a mixture of methanol and water.

-

Potassium carbonate or sodium hydroxide (excess) is added, and the mixture is heated to 60-80 °C for 4-8 hours.

-

The reaction is monitored by TLC until both ester and acetyl groups are cleaved.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with 1 M HCl to precipitate the product, glycodeoxycholic acid-d4.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 5: Selective 3α-O-Sulfation

The final step is the selective sulfation of the 3α-hydroxyl group. The sulfur trioxide pyridine complex is a mild and effective reagent for this transformation.

Table 5: Reagents and Conditions for Step 5

| Parameter | Value |

| Starting Material | Glycodeoxycholic acid-d4 |

| Sulfating Agent | Sulfur trioxide pyridine complex |

| Solvent | Anhydrous Pyridine or Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching and purification |

Protocol:

-

Glycodeoxycholic acid-d4 (1 equivalent) is dissolved in anhydrous pyridine or DMF under an inert atmosphere.

-

The solution is cooled to 0 °C, and sulfur trioxide pyridine complex (1.5-2 equivalents) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.

-

The solvent is removed under reduced pressure. The crude product is purified by preparative high-performance liquid chromatography (HPLC) or ion-exchange chromatography to yield 3-Sulfo-glycodeoxycholic acid-d4.

III. Visualization of the Synthesis Pathway

The overall workflow for the synthesis of 3-Sulfo-glycodeoxycholic acid-d4 is depicted in the following diagram.

Caption: Proposed synthetic pathway for 3-Sulfo-glycodeoxycholic acid-d4.

IV. Conclusion

This technical guide provides a detailed, step-by-step synthesis pathway for 3-Sulfo-glycodeoxycholic acid-d4. The described protocols are based on established chemical transformations in bile acid chemistry and offer a robust framework for the preparation of this important analytical standard. Researchers and scientists can adapt these methodologies to their specific laboratory settings. Careful monitoring and purification at each step are crucial for obtaining the final product in high purity.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Sulfated Bile Acids in Metabolism

Executive Summary

Bile acids (BAs), traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, as well as glucose, lipid, and energy homeostasis.[1][2] A key, yet often underappreciated, modification to bile acids is sulfation, a metabolic pathway that profoundly alters their physicochemical properties and biological functions.[3][4] This process, primarily catalyzed by the cytosolic sulfotransferase SULT2A1 in the liver and intestine, converts hydrophobic, potentially toxic bile acids into more water-soluble, readily excretable, and less biologically active compounds.[3][5]

Sulfation serves as a crucial detoxification mechanism, particularly for hydrophobic secondary bile acids like lithocholic acid (LCA), mitigating their cellular toxicity and potential for inducing cholestasis.[4][6] The addition of a sulfate (B86663) moiety drastically reduces the ability of bile acids to activate key nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), thereby dampening their downstream metabolic signaling.[7][8] While historically viewed as an inactivation and elimination pathway, emerging evidence suggests that specific sulfated bile acids may possess unique signaling properties, adding a new layer of complexity to their metabolic role.[9][10]

This technical guide provides a comprehensive overview of the role of sulfated bile acids in metabolism. It details the enzymatic machinery and regulation of the sulfation pathway, summarizes key quantitative data on sulfation kinetics and physiological concentrations, describes the impact of sulfation on metabolic signaling, and outlines detailed experimental protocols for their analysis.

The Bile Acid Sulfation Pathway: Synthesis and Regulation

Sulfation is a major metabolic route for the elimination and detoxification of bile acids.[11] This process involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the bile acid steroid nucleus.[6]

The Key Enzyme: Sulfotransferase 2A1 (SULT2A1)

In humans, the primary enzyme responsible for bile acid sulfation is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[5][12] SULT2A1 is a member of the SULT2 hydroxysteroid sulfotransferase family and is most abundantly expressed in the liver, adrenal gland, and intestine.[3][5] It displays broad substrate specificity, acting on various hydroxysteroids, including DHEA and bile acids.[6][13]

The affinity of SULT2A1 for different bile acids is inversely proportional to the number of hydroxyl groups on the bile acid.[12][13] Consequently, the highly toxic monohydroxy bile acid, lithocholic acid (LCA), has the highest affinity for sulfation, whereas the less toxic trihydroxy bile acid, cholic acid (CA), has the lowest affinity.[12][13] This substrate preference underscores the primary role of sulfation in detoxifying the most hydrophobic and potentially harmful bile acids.[6]

Regulation of SULT2A1 Expression

The transcription of the SULT2A1 gene is tightly controlled by several nuclear receptors that also play central roles in sensing bile acid levels and regulating lipid and xenobiotic metabolism.[6] This regulation ensures that the capacity for bile acid detoxification can be upregulated in response to metabolic stress, such as high bile acid concentrations (cholestasis).

Key regulators include:

-

Farnesoid X Receptor (FXR) : As the primary bile acid sensor, FXR is involved in the homeostasis of bile acid synthesis and transport.[6]

-

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) : These receptors are key regulators of xenobiotic and drug metabolism and also contribute to the regulation of SULT2A1.[6]

-

Vitamin D Receptor (VDR) : VDR has also been identified as a potential regulator of bile acid sulfation.[14]

During inflammatory states, such as the acute-phase response induced by lipopolysaccharide (LPS), the expression and activity of these nuclear receptors are suppressed.[6] This leads to a downstream downregulation of SULT2A1 and the PAPS synthase PAPSS2, resulting in decreased sulfation capacity, which may contribute to cholestasis associated with inflammation.[6]

Physicochemical and Metabolic Consequences of Sulfation

The addition of a negatively charged sulfate group dramatically alters the properties of a bile acid, leading to significant changes in its absorption, transport, and ultimate metabolic fate.[3][4]

-

Increased Water Solubility : Sulfation makes bile acids more hydrophilic, which facilitates their excretion.[15][16]

-

Decreased Intestinal Absorption : Sulfated bile salts are less efficiently reabsorbed from the intestine compared to their non-sulfated counterparts.[15][16] This disrupts their enterohepatic circulation, promoting their elimination.[3]

-

Enhanced Renal and Fecal Excretion : Due to their increased water solubility and reduced intestinal reabsorption, sulfated bile acids are more readily excreted in both urine and feces.[3][4] In humans, while only a small fraction of bile acids in serum and bile are sulfated, over 70% of urinary bile acids are in the sulfated form, highlighting the kidney's role in clearing these compounds.[3]

-

Reduced Cytotoxicity : Sulfation is a key detoxification pathway that reduces the harmful effects of bile acids.[3] For example, sulfation abolishes the cytotoxicity of LCA against hepatocytes, prevents the disruption of cellular membranes, and decreases the carcinogenicity of LCA.[3]

Quantitative Data on Bile Acid Sulfation

SULT2A1 Enzyme Kinetics

The efficiency of sulfation for different bile acids has been characterized by determining the Michaelis-Menten kinetic parameters for the SULT2A1 enzyme.[12][13] These studies confirm the high affinity and efficiency of SULT2A1 in metabolizing more hydrophobic bile acids.

| Bile Acid Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (Vₘₐₓ/Kₘ) | Reference |

| Lithocholic acid (LCA) | 1.8 | 137.9 | 76.6 | [12][13] |

| Deoxycholic acid (DCA) | 16.9 | 129.5 | 7.7 | [12][13] |

| Chenodeoxycholic acid (CDCA) | 68.6 | 85.1 | 1.2 | [12][13] |

| Ursodeoxycholic acid (UDCA) | 11.2 | 130.4 | 11.6 | [12][13] |

| Cholic acid (CA) | 102.7 | 108.6 | 1.1 | [12][13] |

| For Comparison | ||||

| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | 34.4 | [12][13] |

Physiological Concentrations of Sulfated Bile Acids

The proportion of sulfated bile acids varies significantly between different biological compartments, reflecting the pathway's role in elimination rather than systemic circulation.

| Biological Fluid | % of Total Bile Acids that are Sulfated | Total Sulfated BA Concentration (Healthy Subjects) | Key Findings | Reference |

| Serum | < 15% | Mean: 0.450 µg/mL | Sulfated lithocholic acid is a major component of the sulfated BA pool in serum.[17] | [3][17] |

| 16.8 ± 1.5% | Mean: 0.9 ± 0.1 µmol/L (range: undetectable to 1.9 µmol/L) | Percentage of sulfated BAs decreases with the severity of hepatocellular insufficiency.[18] | [18] | |

| Bile | Small proportion | Not specified | 40-75% of lithocholic acid in bile is sulfated.[3] | [3] |

| Urine | > 70% | Not specified (Total BA excretion is < 1µM/day) | The high percentage reflects efficient renal clearance of sulfated BAs.[3] | [3] |

Role of Sulfated Bile Acids in Metabolic Signaling

Unconjugated and taurine/glycine-conjugated bile acids are potent ligands for nuclear receptors (FXR) and G-protein coupled receptors (TGR5), which are critical for metabolic regulation.[7][8]

-

FXR Signaling : Activation of FXR in the liver and intestine regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[19][20] CDCA is the most potent endogenous FXR agonist.[20]

-

TGR5 Signaling : Activation of TGR5, particularly by secondary bile acids like LCA and DCA, stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and increases energy expenditure in brown adipose tissue and muscle.[7][8][21]

Sulfation generally abolishes or significantly reduces the ability of bile acids to activate both FXR and TGR5. This is a critical aspect of their detoxification, as it prevents the potentially harmful over-activation of these signaling pathways that could result from the high bile acid concentrations seen in cholestasis.[4]

However, recent research suggests a more nuanced role. For instance, cholic acid-7-sulfate (CA-7S), a specific sulfated bile acid, has been shown to activate TGR5, stimulate GLP-1 secretion, and improve glucose tolerance in mice.[9] This indicates that while sulfation is a dominant detoxification pathway, certain sulfated species may retain or gain unique signaling capabilities, representing a novel area for therapeutic exploration in metabolic diseases like diabetes.[9][10]

Role in Pathophysiology

The balance of bile acid sulfation is critical, and its dysregulation is associated with several disease states.

-

Cholestasis : During cholestatic liver diseases, where bile flow is impaired, the formation of sulfated bile acids increases significantly.[3][15] This is a protective, adaptive response to facilitate the urinary excretion of accumulating toxic bile acids.[19][22] Infusion of sulfated bile acids can stimulate bile flow (choleretic effect) and reduce the secretion of biliary lipids, which helps protect cell membranes from the detergent properties of high concentrations of non-sulfated bile acids.[22]

-

Inflammatory Bowel Disease (IBD) : In IBD, dysbiosis of the gut microbiota can lead to altered bile acid metabolism, characterized by increased levels of fecal sulfated bile acids and reduced secondary bile acids.[23] While secondary bile acids often exert anti-inflammatory effects, some studies suggest that sulfation may abolish these properties or even render them pro-inflammatory, potentially contributing to chronic inflammation.[16][23]

-

Diabetes and Obesity : The altered bile acid profiles seen in type 2 diabetes and obesity involve changes in both primary and secondary bile acids.[24][25][26] While the role of sulfation is still being elucidated, the discovery that specific sulfated BAs like CA-7S can improve glucose homeostasis via TGR5 activation suggests that modulating the sulfation pathway could be a novel therapeutic strategy.[9][10]

Experimental Protocols and Methodologies

The accurate quantification of sulfated and non-sulfated bile acids in complex biological matrices is essential for research in this field. Advanced analytical techniques are required to differentiate between numerous structurally similar isomers.[11][27][28]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the simultaneous characterization of a wide range of bile acids and their sulfated metabolites.[11][27]

Detailed Protocol for Mouse Plasma, Liver, Bile, and Urine (Adapted from Alnouti, 2011): [11]

-

Sample Preparation:

-

Plasma and Liver Homogenate: Protein precipitation is performed. To 50 µL of sample, add 100 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.

-

Bile and Urine: Solid-phase extraction (SPE) is used. Dilute the sample (e.g., 1:100 for bile) with water. Load onto a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge with water to remove salts. Elute the bile acids with an organic solvent like methanol.

-

-

Chromatographic Separation:

-

Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using two mobile phases. For example:

-

Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in a methanol:acetonitrile:water mixture.[29]

-

Mobile Phase B: 0.1% acetic acid in a methanol:acetonitrile:2-propanol mixture.[29]

-

-

Gradient: A typical run involves a gradient from a low to a high percentage of the organic mobile phase (B) over 20-25 minutes to achieve baseline separation of the various bile acid species.[11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in negative mode is used, as bile acids and their conjugates are readily deprotonated.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[27] In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of a specific bile acid) and then fragment it, monitoring for a specific product ion. This precursor-product ion transition is unique for each analyte, allowing for accurate quantification even in a complex mixture.

-

-

Quantification:

-

Calibration curves are generated by spiking known concentrations of bile acid standards into a blank matrix (e.g., charcoal-stripped plasma).

-

The peak area ratio of the analyte to its corresponding deuterated internal standard is used for quantification to correct for matrix effects and variations in extraction efficiency.

-

Enzymatic Assay for 3α-Sulfated Bile Acids

For rapid measurement of total 3α-sulfated bile acids, an enzymatic method can be employed.[18]

Protocol Outline (Adapted from Muto et al., 1990): [18]

-

Principle: The assay uses a specific enzyme, bile acid 3α-sulfate sulfohydrolase, to cleave the sulfate group from 3α-sulfated bile acids. The resulting 3α-hydroxy bile acid is then measured using a conventional enzymatic assay involving 3α-hydroxysteroid dehydrogenase.

-

Procedure:

-

A serum sample is incubated with bile acid 3α-sulfate sulfohydrolase.

-

The reaction mixture is then treated with 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

In the presence of NAD⁺, 3α-HSD oxidizes the 3-hydroxyl group, producing NADH.

-

The amount of NADH produced, which is stoichiometric to the amount of 3α-sulfated bile acid originally present, is measured spectrophotometrically or fluorometrically.

-

-

Advantages: This method is simple, rapid, and does not require sophisticated instrumentation like mass spectrometry.[18]

-

Limitations: It measures the total concentration of 3α-sulfated bile acids and does not provide information on individual sulfated species.

Conclusion and Future Directions

Bile acid sulfation, mediated primarily by SULT2A1, is a fundamental metabolic pathway that serves to detoxify and eliminate hydrophobic bile acids, thereby protecting against liver injury.[3][4] By converting potent signaling molecules into largely inactive and readily excretable forms, sulfation acts as a crucial buffer against the over-activation of metabolic signaling pathways like FXR and TGR5, particularly in states of bile acid overload such as cholestasis.[4]

While traditionally viewed as a simple inactivation pathway, the landscape is evolving. The discovery of specific sulfated bile acids with unique signaling functions opens up new avenues of research.[9] Future work should focus on:

-

Deconvoluting the Sulfated Bile Acid Metabolome: Utilizing advanced analytical platforms to comprehensively profile the full spectrum of sulfated bile acid species in various metabolic diseases.

-

Identifying Novel Signaling Roles: Investigating whether other specific sulfated bile acids act as ligands for known or orphan receptors to mediate distinct biological effects.

-

Therapeutic Modulation: Exploring the potential of modulating SULT2A1 activity or developing synthetic sulfated bile acid analogues as therapeutic agents for metabolic disorders, including cholestatic liver disease, IBD, and type 2 diabetes.

A deeper understanding of the nuanced roles of sulfated bile acids will be critical for developing novel diagnostics and targeted therapies for a range of metabolic diseases.

References

- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profile of Serum Bile Acids in Elderly Type 2 Diabetic Patients with Various Obesity Types: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. physoc.org [physoc.org]

- 22. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]

- 25. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Obesity diabetes and the role of bile acids in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Imperative for Accurate Bile Acid Quantification

An In-depth Technical Guide to Deuterated Standards for Bile Acid Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role and application of deuterated internal standards in the quantitative analysis of bile acids. Accurate measurement of bile acids is paramount for understanding their function in metabolic regulation and for the development of novel therapeutics targeting bile acid-related signaling pathways.

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2][3][4][5] They are not only essential for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as crucial signaling molecules that regulate a complex network of metabolic pathways.[1][6][7][8][9] Bile acids exert their signaling effects primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[2][3][4][6] Dysregulation of bile acid metabolism is implicated in a variety of diseases, including cholestatic liver diseases, nonalcoholic fatty liver disease (NAFLD), diabetes, and obesity.[8][9]

Given their profound physiological impact, the precise and accurate quantification of individual bile acids in biological matrices is a key objective in biomedical research and drug development. However, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), while powerful, are susceptible to variations in sample preparation and matrix effects, which can significantly impact ionization efficiency and lead to inaccurate results.[1][10]

Deuterated Standards: The Gold Standard for Quantitative Bioanalysis

To overcome the challenges of accurate quantification, the use of stable isotope-labeled internal standards (SIL-ISs) is the universally recommended approach in bioanalytical method validation guidelines.[11] Deuterated standards, where one or more hydrogen atoms in the bile acid molecule are replaced with deuterium (B1214612) (²H), are the most commonly used SIL-ISs in this field.[1][10][12]

The fundamental principle behind their efficacy is that deuterated standards are chemically and physically almost identical to their endogenous counterparts.[11] This similarity ensures they co-elute during chromatography and experience nearly identical effects during sample extraction, derivatization, and ionization in the mass spectrometer. By adding a known concentration of the deuterated standard to each sample at the beginning of the workflow, any analytical variability can be normalized. The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. This strategy effectively corrects for:

-

Sample loss during extraction and handling.

-

Variability in ionization efficiency (ion suppression or enhancement) caused by the sample matrix.[1][10]

-

Fluctuations in instrument performance .

The use of a specific deuterated analogue for each target bile acid provides the most accurate quantification.[13]

Common Deuterated Bile Acid Standards for Research

A wide array of deuterated bile acid standards are commercially available, covering primary, secondary, and conjugated species. These are often supplied as ready-to-use mixtures dissolved in methanol (B129727) for convenience in high-throughput analyses.[1][2]

Table 1: Commonly Used Deuterated Bile Acid Standards

| Deuterated Standard Name | Abbreviation | Typical Mass Shift (Da) | Analyte Class | Key Application |

| Cholic Acid-d4 | CA-d4 | +4 | Primary, Unconjugated | Quantification of Cholic Acid |

| Chenodeoxycholic Acid-d4 | CDCA-d4 | +4 | Primary, Unconjugated | Quantification of Chenodeoxycholic Acid |

| Deoxycholic Acid-d4 | DCA-d4 | +4 | Secondary, Unconjugated | Quantification of Deoxycholic Acid |

| Lithocholic Acid-d4 | LCA-d4 | +4 | Secondary, Unconjugated | Quantification of Lithocholic Acid |

| Ursodeoxycholic Acid-d4 | UDCA-d4 | +4 | Secondary, Unconjugated | Quantification of Ursodeoxycholic Acid |

| Glycocholic Acid-d4 | GCA-d4 | +4 | Primary, Glycine-Conjugated | Quantification of Glycocholic Acid |

| Glycochenodeoxycholic Acid-d4 | GCDCA-d4 | +4 | Primary, Glycine-Conjugated | Quantification of Glycochenodeoxycholic Acid |

| Taurocholic Acid-d4 | TCA-d4 | +4 | Primary, Taurine-Conjugated | Quantification of Taurocholic Acid |

| Taurochenodeoxycholic Acid-d4 | TCDCA-d4 | +4 | Primary, Taurine-Conjugated | Quantification of Taurochenodeoxycholic Acid |

| Glycodeoxycholic Acid-d4 | GDCA-d4 | +4 | Secondary, Glycine-Conjugated | Quantification of Glycodeoxycholic Acid |

| Taurodeoxycholic Acid-d4 | TDCA-d4 | +4 | Secondary, Taurine-Conjugated | Quantification of Taurodeoxycholic Acid |

Note: The most common deuteration pattern is on the steroid A-ring at the 2,2,4,4 positions.[14] Mass shift may vary depending on the specific labeled positions.

Experimental Protocols for LC-MS/MS Analysis

The following sections detail a typical workflow for the targeted quantification of bile acids in human serum or plasma using deuterated internal standards.

Sample Preparation

The primary goal of sample preparation is to isolate bile acids from the complex biological matrix and remove interfering substances, such as proteins and phospholipids.[15]

Detailed Methodology:

-

Thawing and Aliquoting: Thaw frozen serum or plasma samples at 4°C. Vortex gently to ensure homogeneity. Transfer a small aliquot (typically 50-100 µL) to a clean microcentrifuge tube.[16]

-

Internal Standard Spiking: Add a precise volume of the deuterated bile acid internal standard mixture to the sample.[1][16][17] This step is critical and should be performed at the very beginning of the process.

-

Protein Precipitation: Add 3 to 4 volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.[15][16][17] This precipitates the majority of the proteins.

-

Vortexing and Incubation: Vortex the mixture vigorously for several minutes to ensure thorough mixing and complete protein precipitation.[15] Some protocols may include an incubation step at a low temperature (e.g., -20°C for 30 minutes).[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000-18,000 rcf) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][15][17]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids and internal standards, to a new tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[15] This step removes the organic solvent and concentrates the analytes.

-

Reconstitution: Reconstitute the dried extract in a specific volume of a suitable mobile phase, often a mixture of methanol and water, to prepare it for injection into the LC-MS/MS system.[15]

LC-MS/MS Instrumentation and Parameters

Chromatographic separation is necessary to resolve isobaric bile acids (those with the same mass but different structures) before detection by the mass spectrometer.

Table 2: Typical Liquid Chromatography (LC) Parameters

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., Acquity UPLC C18, Kinetex C18)[14][18] |

| Column Temperature | 40 - 60 °C[17] |

| Mobile Phase A | Water with an additive (e.g., ammonium (B1175870) acetate (B1210297) and acetic acid)[17][18] |

| Mobile Phase B | Organic solvent mixture (e.g., Acetonitrile/Methanol/Isopropanol) with additive[17][18] |

| Flow Rate | 0.3 - 1.0 mL/min[17][18] |

| Injection Volume | 5 - 10 µL[17][18] |

| Gradient | A multi-step gradient from high aqueous (Phase A) to high organic (Phase B) over several minutes to separate the different bile acid species.[17][18] |

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Table 3: Typical Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[14][17] |

| Capillary Voltage | 2.0 - 3.5 kV[17] |

| Desolvation Temp. | 500 - 600 °C[17] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding deuterated internal standard. For example: |

| Analyte (e.g., CA) : m/z 407.3 → 407.3 (Precursor ion) | |

| IS (e.g., CA-d4) : m/z 411.3 → 411.3 (Precursor ion) | |

| Analyte (e.g., GCA) : m/z 464.3 → 74.0 (Product ion from glycine)[14] | |

| IS (e.g., GCA-d4) : m/z 468.3 → 74.0 | |

| Analyte (e.g., TCA) : m/z 514.3 → 80.0 (Product ion from taurine)[14] | |

| IS (e.g., TCA-d4) : m/z 518.3 → 80.0 |

Note: Compound-specific parameters like cone voltage and collision energy must be optimized for each analyte to achieve maximum signal intensity.[18]

Key Bile Acid Signaling Pathways

Accurate quantification using deuterated standards is essential for elucidating the role of bile acids in cellular signaling.

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that acts as a primary sensor for bile acids, particularly chenodeoxycholic acid (CDCA).[6][19] Its activation in the liver and intestine orchestrates a negative feedback loop to control bile acid synthesis and maintain homeostasis.

Mechanism:

-

Bile acids enter hepatocytes and enterocytes.

-

They bind to and activate FXR.

-

In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP).[6]

-

SHP, in turn, inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcription factor for the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1).[6]

-

The resulting downregulation of CYP7A1 reduces the conversion of cholesterol into new bile acids.[6][8]

TGR5 Signaling Pathway

TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell surface that is activated by bile acids. It is highly expressed in enteroendocrine L-cells in the gut.

Mechanism:

-

Bile acids in the intestinal lumen bind to and activate TGR5 on L-cells.

-

This activation stimulates the release of Glucagon-Like Peptide-1 (GLP-1).

-

GLP-1 enters circulation and acts on pancreatic β-cells to enhance glucose-dependent insulin (B600854) secretion.

-

This pathway links bile acid signaling directly to glucose homeostasis and is a key area of research for type 2 diabetes.

Conclusion

Deuterated internal standards are indispensable tools in bile acid research. Their systematic application within a validated LC-MS/MS method ensures the generation of high-quality, reproducible, and accurate quantitative data. This analytical rigor is fundamental to advancing our understanding of the complex roles bile acids play in health and disease and is essential for the discovery and development of new therapeutic agents that target bile acid signaling pathways.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 5. Bile acid - Wikipedia [en.wikipedia.org]

- 6. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acid metabolism and signaling, the microbiota, and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Role of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, a sulfated, deuterated, and conjugated secondary bile acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of its core functions, applications, and the methodologies for its use in experimental settings.

Core Concepts: Deconstructing the Molecule

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a multifaceted molecule, with each component contributing to its overall function.

-

Glycodeoxycholic Acid (GDCA): A secondary bile acid, GDCA is formed in the liver through the conjugation of deoxycholic acid with the amino acid glycine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1] Beyond its digestive functions, GDCA acts as a signaling molecule, influencing the gut microbiota and cholesterol metabolism.[1] It is known to interact with bile acid receptors such as the G protein-coupled bile acid receptor 5 (TGR5).

-

Sulfation: The addition of a sulfo group at the 3-position of the steroid nucleus is a key detoxification pathway for bile acids.[2] Sulfation significantly increases the water solubility of bile acids, which in turn enhances their excretion through feces and urine and reduces their potential toxicity.[2][3] This modification can also modulate the biological activity of bile acids, potentially having a protective effect in cholestatic conditions by stimulating bile flow.[4]

-

Deuteration (d4): The "-d4" designation signifies that four hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature. This makes 3-Sulfo-glycodeoxycholic acid-d4 disodium salt an ideal internal standard for quantitative analysis using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] It can also be employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of sulfated glycodeoxycholic acid in vivo and in vitro.[5][6]

Primary Function: An Analytical Tool in Metabolomics

The principal application of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is as a stable isotope-labeled internal standard in the quantitative analysis of endogenous sulfated bile acids in biological matrices like plasma, serum, urine, and tissue samples.[7][8] Its structural similarity to the endogenous analyte, 3-Sulfo-glycodeoxycholic acid, ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, thereby correcting for variations and improving the accuracy and precision of quantification.[9]

Experimental Workflow: Quantification of Sulfated Bile Acids

The following diagram illustrates a typical workflow for the quantification of sulfated bile acids using 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. karger.com [karger.com]

- 4. iroatech.com [iroatech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycochenodeoxycholic acid, 3-sulfate disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]

- 9. benchchem.com [benchchem.com]

3-Sulfo-glycodeoxycholic acid-d4 disodium salt certificate of analysis

An in-depth analysis of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, a sulfated and deuterated derivative of a secondary bile acid, is essential for its application in metabolic research and clinical diagnostics. This technical guide provides a comprehensive overview of the typical data and methodologies found in a Certificate of Analysis (CoA) for this compound, ensuring its quality, identity, and purity for scientific use.

Compound Identification and Chemical Properties

This section summarizes the fundamental chemical and physical characteristics of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.

| Parameter | Specification |

| Molecular Formula | C₂₆H₃₈D₄NNa₂O₈S |

| Molecular Weight | 591.70 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Storage Conditions | -20°C, under inert atmosphere |

Purity and Composition Analysis

The purity of the compound is determined through a combination of chromatographic and spectroscopic techniques. The data below represents a typical batch analysis.

| Analytical Test | Method | Result |

| Purity (HPLC) | Reversed-Phase High-Performance Liquid Chromatography | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D |

| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Conforms to ICH Q3C |

| Water Content | Karl Fischer Titration | ≤ 5.0% |

| Inorganic Salts (as Na₂SO₄) | Ion Chromatography | ≤ 2.0% |

Identity Confirmation

The structural identity of the compound is unequivocally confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

| Analytical Test | Method | Result |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI), Negative Ion Mode | Conforms to expected mass |

| ¹H-NMR Spectroscopy | 500 MHz in D₂O | Conforms to structure |

| ¹³C-NMR Spectroscopy | 125 MHz in D₂O | Conforms to structure |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Purity Calculation: The area percentage of the principal peak relative to the total area of all peaks is calculated.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Ionization Mode: Negative ion electrospray (ESI-).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Sample Infusion: The sample, prepared as for HPLC, is directly infused or analyzed via LC-MS.

-

Data Analysis: The observed mass of the [M-2Na+H]⁻ ion is compared to the theoretical exact mass. Isotopic enrichment is confirmed by the mass shift compared to the non-deuterated standard.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Solvent: Deuterium oxide (D₂O).

-

Sample Concentration: 5-10 mg/mL.

-

Temperature: 25°C.

-

Data Acquisition: Standard proton experiment with water suppression.

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the observed signals are compared to the expected spectrum for the compound's structure.

Analytical Workflows and Data Relationships

The following diagrams illustrate the logical flow of the analytical process to ensure the quality and identity of the final product.

Commercial Suppliers and Technical Guide for 3-Sulfo-glycodeoxycholic acid-d4

For researchers, scientists, and drug development professionals working with bile acids, the use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices. This guide provides an in-depth overview of the commercial availability and technical application of 3-Sulfo-glycodeoxycholic acid-d4, a sulfated and deuterated analog of a secondary bile acid.

Commercial Availability

Several specialized chemical suppliers offer 3-Sulfo-glycodeoxycholic acid-d4. The primary application for this compound is as an internal standard in mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Format |

| MedChemExpress | 3-Sulfo-glycodeoxycholic acid-d4 sodium | HY-139610S1 | Not specified | Solid |

| Sigma-Aldrich | Glycodeoxycholic-2,2,4,4-d4 acid 3-sulfate disodium (B8443419) salt | 903892 | ≥98 atom % D, ≥98% (CP) | Solid |

| Cambridge Isotope Laboratories, Inc. | Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) | DLM-11798 | 98% | Solid |

Experimental Protocols

The use of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard is integral to isotope dilution mass spectrometry, a technique that provides high accuracy and precision in the quantification of endogenous analytes.[4]

General Protocol for Bile Acid Quantification in Biological Samples using LC-MS/MS

This protocol is a representative example compiled from established methodologies for bile acid analysis.[1][5][6]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing a known concentration of 3-Sulfo-glycodeoxycholic acid-d4 and other relevant deuterated internal standards.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for bile acid separation.

-

Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Methanol or acetonitrile with the same modifier as Mobile Phase A.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for bile acid analysis.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the endogenous 3-Sulfo-glycodeoxycholic acid and the deuterated internal standard (3-Sulfo-glycodeoxycholic acid-d4) are monitored. The mass difference of 4 Da allows for their distinct detection.

-

Quantification: The peak area ratio of the endogenous analyte to the internal standard is used to calculate the concentration of the endogenous bile acid in the sample by referencing a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Signaling Pathways Involving Glycodeoxycholic Acid

Glycodeoxycholic acid, the non-sulfated, non-deuterated parent compound, is a signaling molecule that activates nuclear receptors and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).[7][8] These pathways are critical in regulating bile acid, lipid, and glucose metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are crucial signaling molecules in various physiological and pathophysiological processes, including lipid and glucose metabolism.[1][2] Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[3] The accurate quantification of specific sulfated bile acids, such as 3-Sulfo-glycodeoxycholic acid, is essential for understanding their roles in health and disease. This application note provides a detailed protocol for the sensitive and selective quantification of 3-Sulfo-glycodeoxycholic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, ensures high accuracy and precision.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of sulfated bile acids using LC-MS/MS. These values are representative and may vary based on the specific instrument and matrix.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85% - 115% |

Experimental Protocols

This section details the methodology for the analysis of 3-Sulfo-glycodeoxycholic acid using LC-MS/MS, including sample preparation, and instrument conditions.

Sample Preparation: Protein Precipitation for Serum/Plasma

Protein precipitation is a straightforward and effective method for extracting bile acids from serum and plasma.[3][4][5]

Materials:

-

Serum or plasma samples

-

3-Sulfo-glycodeoxycholic acid-d4 disodium salt internal standard (IS) solution

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 methanol/water)[6]

Procedure:

-

Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 3-Sulfo-glycodeoxycholic acid-d4 internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[4]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.[6]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[4] |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid[5] |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid[5] |

| Gradient | 70% to 95% B over 10 minutes, hold for 4 minutes[5] |

| Flow Rate | 0.3 mL/min[2] |

| Column Temperature | 50°C[4] |

| Injection Volume | 10 µL[2] |

Mass Spectrometry Conditions:

The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2]

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI)[2] |

| Ion Spray Voltage | -4200 V[2] |

| Temperature | 500°C[2] |

| Curtain Gas | 35 psi[2] |

| Collision Gas | Nitrogen[2] |

MRM Transitions:

The specific MRM transitions for 3-Sulfo-glycodeoxycholic acid and its d4-labeled internal standard need to be optimized on the specific mass spectrometer used. For sulfated bile acids, a characteristic product ion at m/z 80 (SO3-) or 97 (HSO4-) is often monitored.[8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Sulfo-glycodeoxycholic acid | [M-H]⁻ | To be determined |

| 3-Sulfo-glycodeoxycholic acid-d4 | [M-H]⁻ | To be determined |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of 3-Sulfo-glycodeoxycholic acid.

References

- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. mdpi.com [mdpi.com]

- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing 3-Sulfo-glycodeoxycholic acid-d4 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of bile acids in biological matrices is crucial for understanding liver function, metabolic disorders, and the effects of xenobiotics. Bile acids are steroidal molecules synthesized from cholesterol in the liver, and their concentrations can be indicative of various pathological and physiological states.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity.[2][4] The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by compensating for matrix effects, variations in sample preparation, and instrument response.[5][6] 3-Sulfo-glycodeoxycholic acid-d4 is a deuterated, sulfated, and glycine-conjugated bile acid analog, making it an ideal internal standard for the quantification of sulfated and conjugated bile acids in complex biological samples.

Principle of Use

3-Sulfo-glycodeoxycholic acid-d4 is chemically and structurally analogous to endogenous sulfated and conjugated bile acids. Its deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the corresponding endogenous analytes by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization behavior are critical for correcting analytical variability.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the utilization of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard in the LC-MS/MS analysis of bile acids in human serum or plasma.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

-

Human serum or plasma samples

-

3-Sulfo-glycodeoxycholic acid-d4 internal standard working solution (in methanol)

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g at 4°C)

-

LC-MS vials

Procedure:

-

Pipette 50 µL of human serum or plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 3-Sulfo-glycodeoxycholic acid-d4 internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[5]

-

Vortex the mixture vigorously for 1 minute.

-